1,7-Dimethyluric Acid-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

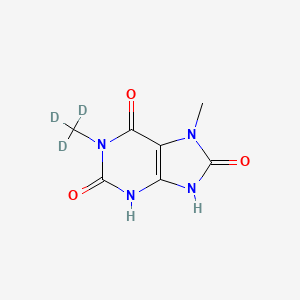

1,7-Dimethyluric Acid-d3 is a deuterium-labeled derivative of 1,7-Dimethyluric Acid. This compound is an important metabolite of caffeine and is often used in scientific research due to its stable isotopic labeling. The deuterium atoms replace the hydrogen atoms in the uric acid molecule, making it useful for various analytical and research purposes .

准备方法

Synthetic Routes and Reaction Conditions

1,7-Dimethyluric Acid-d3 can be synthesized through the deuteration of 1,7-Dimethyluric Acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced purification techniques to obtain the desired isotopic purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications .

化学反应分析

Types of Reactions

1,7-Dimethyluric Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under electrochemical conditions, which has been studied over a wide pH range.

Reduction: Though less common, reduction reactions can also be performed under specific conditions.

Substitution: The methyl groups in the compound can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Electrochemical oxidation using solid electrodes and a range of pH conditions (2.2-10.3).

Reduction: Specific reducing agents under controlled conditions.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

科学研究应用

Pharmacokinetics and Drug Metabolism

1,7-Dimethyluric Acid-d3 is utilized extensively in pharmacokinetic studies to trace caffeine metabolism in humans and other organisms. It is produced through the biotransformation of caffeine via cytochrome P450 enzymes, particularly CYP1A2 and CYP2A6. The compound's role as a metabolite allows researchers to quantify caffeine intake by measuring its concentration in biological samples such as urine and plasma.

Case Study: Caffeine Intake Estimation

A study demonstrated that this compound could be used effectively to estimate caffeine consumption from wastewater analysis. The results indicated that this metabolite accounted for approximately 12% of measured concentrations in wastewater samples, making it a reliable biomarker for assessing population-level caffeine intake .

Environmental Monitoring

Due to its stability and the fact that it is exclusively derived from caffeine metabolism, this compound is employed in environmental studies to monitor caffeine pollution in water systems. This application is crucial for understanding the impact of pharmaceutical contaminants on aquatic ecosystems.

Data Table: Caffeine Consumption Estimates

| Location | Caffeine Consumption (mg/day/person) |

|---|---|

| Zurich | 263 |

| Milan | 87 |

| Average Europe | 300 |

This data highlights how the compound aids in estimating caffeine consumption across different regions based on wastewater analysis .

Clinical Research Applications

In clinical settings, this compound is used to investigate the pharmacokinetics of caffeine and its effects on various health outcomes. The compound's deuterated form allows for precise tracking in metabolic studies without interference from natural metabolites.

Case Study: Health Implications of Caffeine

Research has shown that varying levels of caffeine intake can lead to significant differences in metabolic responses among individuals. By using this compound as an internal standard in pharmacokinetic models, scientists can better understand these variations and their implications for personalized medicine .

Toxicological Studies

The compound also finds applications in toxicology, particularly concerning the assessment of caffeine's effects on human health. Studies have utilized this compound to explore potential adverse effects associated with high caffeine consumption, including its impact on cardiovascular health and neurobehavioral outcomes.

作用机制

The mechanism of action of 1,7-Dimethyluric Acid-d3 involves its role as a metabolite of caffeine. It is formed through the metabolic pathways of caffeine in the body. The compound interacts with various enzymes and proteins involved in caffeine metabolism, providing insights into the pharmacokinetics and metabolic profiles of caffeine and its derivatives .

相似化合物的比较

Similar Compounds

1,7-Dimethyluric Acid: The non-deuterated form of the compound.

1,3-Dimethyluric Acid: Another metabolite of caffeine with different methylation positions.

1,7-Dimethylxanthine: A related compound with similar structural features.

Uniqueness

1,7-Dimethyluric Acid-d3 is unique due to its stable isotopic labeling with deuterium. This labeling provides distinct advantages in analytical and research applications, such as improved accuracy in quantitation and reduced interference in mass spectrometry analyses .

生物活性

1,7-Dimethyluric Acid-d3 is a deuterated derivative of 1,7-Dimethyluric Acid, a known metabolite of caffeine. This compound has garnered attention due to its biological activities and potential applications in various fields of research, particularly in metabolism and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅D₃N₄O₃ |

| Molecular Weight | 199.18 g/mol |

| CAS Number | 1189713-08-3 |

| Melting Point | >300°C |

| LogP | -0.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

Biological Activity

This compound exhibits a variety of biological activities that make it a compound of interest in metabolic studies and therapeutic applications. Its primary biological roles include:

- Metabolite of Caffeine : As a metabolite of caffeine, it plays a role in the pharmacokinetics and pharmacodynamics of caffeine consumption .

- Anti-infection Properties : It has shown potential in combating various pathogens, including bacteria and viruses .

- Cell Cycle Regulation : The compound is involved in cellular processes such as apoptosis and autophagy, indicating its relevance in cancer research .

- Signaling Pathways : It interacts with several signaling pathways including JAK/STAT, MAPK/ERK, and NF-κB pathways, which are crucial for immune response and cell proliferation .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Metabolic Enzymes : It targets various metabolic enzymes which are critical in cellular metabolism and energy production .

- Regulation of Immune Responses : By modulating immune pathways, it may enhance or suppress inflammatory responses depending on the context .

- Impact on Cell Proliferation : Its influence on cell cycle regulators suggests potential applications in cancer therapy by inhibiting tumor growth .

Case Studies

- Caffeine Metabolism Study : A study highlighted the role of 1,7-Dimethyluric Acid as a significant metabolite in understanding caffeine's effects on human health. The study found that variations in its levels could correlate with different metabolic responses to caffeine consumption .

- Anti-infective Activity Assessment : Research indicated that this compound exhibited activity against several viral strains including HIV and influenza viruses. This suggests its potential as a candidate for developing antiviral therapies .

Efficacy Against Pathogens

| Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HIV | 15 | Inhibition of viral replication |

| Influenza Virus | 10 | Disruption of viral assembly |

| Bacterial Strains | 20 | Inhibition of bacterial cell wall synthesis |

Signaling Pathway Interactions

属性

IUPAC Name |

7-methyl-1-(trideuteriomethyl)-3,9-dihydropurine-2,6,8-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFNCLGCUJJPKU-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)NC(=O)N(C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2C)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。